Acamprosate Impurity B Acamprosate Impurity B An analogue of acamprosate calcium
Brand Name: Vulcanchem
CAS No.: 233591-26-9
VCID: VC0195501
InChI:
SMILES:
Molecular Formula: 2 C4H8NO4S Ca
Molecular Weight: 372.44

Acamprosate Impurity B

CAS No.: 233591-26-9

Cat. No.: VC0195501

Molecular Formula: 2 C4H8NO4S Ca

Molecular Weight: 372.44

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acamprosate Impurity B - 233591-26-9

Specification

CAS No. 233591-26-9
Molecular Formula 2 C4H8NO4S Ca
Molecular Weight 372.44
Appearance White Solid powder

Introduction

Chemical Identity and Properties

Acamprosate Impurity B exists in multiple salt forms, primarily as potassium and calcium salts, as well as in its free acid form. The compound is also known in pharmacopoeias as "Acamprosate Related Compound B" . Table 1 summarizes the key chemical properties of the various forms of this impurity.

Table 1: Chemical Properties of Acamprosate Impurity B Forms

PropertyPotassium SaltCalcium SaltFree Acid
Chemical Name3-formamidopropane-1-sulfonate, potassium salt (1:1)3-(Formylamino)propanesulfonic acid calcium salt3-formamide propane-1-sulfonic acid
Molecular FormulaC₄H₈NO₄S·KC₈H₁₆N₂O₈S₂CaC₄H₉NO₄S
Molecular Weight205.28 g/mol372.42-372.49 g/mol167.18 g/mol
CAS NumberN/AN/A2806206-41-5
Physical AppearanceWhite solid powderWhite solid powderWhite solid powder
SMILES NotationO=S(CCCNC=O)([O-])=O.[K+]--

The structural characterization of Acamprosate Impurity B has been confirmed through various spectroscopic techniques, with its chemical structure closely related to the parent drug acamprosate . The compound features a formamido group attached to a propane chain terminated with a sulfonic acid group, which can form salts with different cations.

Origin and Formation

Acamprosate Impurity B is a process-related impurity that arises during the synthesis of acamprosate calcium. It is specifically identified as a reaction intermediate or byproduct in the manufacturing process . The formation of this impurity is particularly monitored in pharmaceutical production as it can impact the quality and safety profile of the final drug product.

Research indicates that this impurity may form during:

  • Incomplete acetylation reactions in the synthesis pathway

  • Side reactions during purification steps

  • Degradation of the parent compound under certain conditions

The controlled synthesis of acamprosate requires careful optimization of reaction parameters to minimize the formation of this and other related impurities.

Analytical Methods for Identification and Quantification

Several analytical methods have been developed and validated for the identification and quantification of Acamprosate Impurity B in pharmaceutical formulations. These methods are crucial for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the predominant method for analyzing Acamprosate Impurity B, with various modifications optimized for different formulations and purposes.

Babu et al. developed and validated an HPLC method for determining acamprosate calcium in commercial tablets, which can also detect related impurities . The method parameters are summarized in Table 2.

Table 2: HPLC Method Parameters for Acamprosate Analysis

ParameterSpecification
ColumnACE phenyl column
Mobile PhaseMethanol and phosphate buffer (pH 7.0 ± 0.05) with 10:90 (v/v)
Flow Rate0.8 mL/min
DetectionPDA detector at 210 nm
Linear Range33-528 μg/mL (r² = 0.995)
Precision (RSD)Intra-day: 0.42%, Inter-day: 0.59%
Accuracy98.17% to 101.77%
LOD0.33 μg/mL
LOQ1.0 μg/mL

Another RP-HPLC method reported for the quantitative estimation of Acamprosate calcium in tablets utilized different parameters and achieved excellent precision with a relative standard deviation of 0.149% :

  • Column: Enable Make C18G (250 × 4.6 mm; 5μ)

  • Mobile phase: Triethylammonium phosphate buffer (pH 3.0):acetonitrile (30:70 v/v)

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 210 nm

  • Linearity range: 75-225 μg/mL

  • LOD: 570 ng/mL

  • LOQ: 1729 ng/mL

Stability-Indicating Methods

Stability-indicating analytical methods are particularly valuable for detecting impurities that may form during storage or stress conditions. Research by Babu et al. subjected acamprosate to various stress conditions to study degradation patterns :

  • Acid degradation (5N HCl at 85°C for 5h): 12.20% degradation

  • Alkaline degradation (5N NaOH at 85°C for 5h): 12.31% degradation

  • Oxidative degradation (30% H₂O₂ at 85°C for 3h): 29.6% degradation

  • Thermal degradation (105°C for 5 days): 2.2% degradation

These studies help establish the chemical stability profile of acamprosate and aid in identifying potential degradation products, including Acamprosate Impurity B.

Regulatory Significance

Acamprosate Impurity B holds significant importance in pharmaceutical regulatory frameworks. As noted in regulatory documentation for acamprosate calcium:

Applications in Pharmaceutical Analysis

Acamprosate Impurity B serves several critical functions in pharmaceutical research and quality control:

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